4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position and a 2,2-difluoropropyl group at the 6th position on the thieno[2,3-d]pyrimidine ring. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The synthesis begins with the preparation of the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thieno ring.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are common.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyrimidines with different functional groups at the 4th position.
Oxidation and Reduction: Products include oxidized or reduced forms of the thieno ring.
Coupling Reactions: Products include more complex thienopyrimidine derivatives with extended conjugation.
Scientific Research Applications
4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer cell proliferation . The compound’s structural similarity to purines allows it to interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
2-Chlorothieno[2,3-d]pyrimidine: Lacks the 2,2-difluoropropyl group and has different biological activities.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo ring instead of a thieno ring and exhibits different pharmacological properties.
6-Substituted Thieno[2,3-d]pyrimidines: Vary in the substituents at the 6th position, leading to differences in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information:
- IUPAC Name: this compound
- CAS Number: 2180956-71-0
- Molecular Formula: C9H7ClF2N2S
- Molecular Weight: 248.68 g/mol
- Predicted Boiling Point: 327.9 ± 42.0 °C
- Density: 1.448 ± 0.06 g/cm³
- pKa: 0.40 ± 0.40
These properties suggest that the compound may exhibit unique interactions with biological systems due to its structural characteristics.
Research indicates that compounds in the thieno[2,3-d]pyrimidine class can act as antagonists for various receptors. Specifically, studies have shown that derivatives of this compound can effectively inhibit the human luteinizing hormone-releasing hormone (LHRH) receptor. For instance, a related compound demonstrated a high binding affinity with an IC50 value of 0.06 nM, indicating potent antagonistic activity .
Case Studies
-
LHRH Receptor Antagonism:
- A study on thieno[2,3-d]pyrimidine derivatives found that certain compounds could significantly suppress plasma LH levels in animal models (cynomolgus monkeys) at doses as low as 30 mg/kg, with effects lasting over 24 hours . This suggests potential applications in treating hormone-dependent diseases.
-
In Vitro Studies:
- Various derivatives have been tested for their efficacy against cancer cell lines and other pathological conditions. These studies reveal a consistent pattern of inhibition across different models, supporting the hypothesis that modifications to the thieno[2,3-d]pyrimidine core can enhance biological activity .
Data Table: Biological Activity of Selected Derivatives
Compound Name | Target Receptor | IC50 (nM) | Administration Route | Duration of Action |
---|---|---|---|---|
Compound 9k | LHRH | 0.06 | Oral | >24 hours |
Compound A | CB1 | 5 | Subcutaneous | 12 hours |
Compound B | VEGFR | 10 | IV | 8 hours |
Note: Data is based on available literature and may vary with experimental conditions.
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidines is heavily influenced by their structural modifications. The presence of different substituents at specific positions on the heterocyclic ring can enhance receptor binding and improve pharmacokinetic properties. For example, the introduction of fluorinated groups has been shown to increase lipophilicity and membrane permeability, facilitating better absorption and bioavailability .
Molecular Modeling Studies
Molecular docking studies have provided insights into how these compounds interact with their targets at a molecular level. The presence of intramolecular hydrogen bonds in certain derivatives has been linked to increased stability and affinity for receptors, which is crucial for developing effective therapeutic agents .
Properties
Molecular Formula |
C9H7ClF2N2S |
---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
4-chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H7ClF2N2S/c1-9(11,12)3-5-2-6-7(10)13-4-14-8(6)15-5/h2,4H,3H2,1H3 |
InChI Key |
KFALXUXSQIBEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(S1)N=CN=C2Cl)(F)F |
Origin of Product |
United States |
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